molecular formula C9H6O2 B147059 1,3-Indandione CAS No. 606-23-5

1,3-Indandione

Cat. No. B147059
CAS RN: 606-23-5
M. Wt: 146.14 g/mol
InChI Key: UHKAJLSKXBADFT-UHFFFAOYSA-N
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Description

1,3-Indandione is a chemical compound with significant importance in various industrial and pharmaceutical applications. It serves as a structural motif in the synthesis of a wide array of compounds due to its versatile reactivity and ability to form multiple derivatives .

Synthesis Analysis

Several methods have been developed to synthesize 1,3-Indandione derivatives. An electrochemical approach has been used to synthesize bromo derivatives of 1,3-Indandione, indicating the compound's participation in bromination reactions . A four-component reaction involving 1,3-Indandione, aldehydes, amines, and isocyanides has been reported to efficiently produce 1,3-indandionylamidinium betaines without the need for a catalyst . Additionally, a method for direct C2 acylation of 1,3-Indandione has been developed, which is mild and compatible with various substituents .

Molecular Structure Analysis

The molecular structure of 1,3-Indandione has been studied using nuclear magnetic resonance (NMR) in nematic solvents, confirming a planar model consistent with X-ray studies . X-ray structure investigations have provided detailed insights into the structural features of 1,3-Indandione and its derivatives, including geometric parameters and hydrogen bonding .

Chemical Reactions Analysis

1,3-Indandione undergoes various chemical reactions, including condensation with benzene and selective ionic hydrogenation with cyclohexane when activated by superacids or solid acids like HUSY-zeolite . The compound also participates in the formation of novel chlorobenzofulvenes and other derivatives . Furthermore, a series of fused 1,3-Indandione derivatives have been synthesized and evaluated for anti-proliferative activity, showcasing the compound's potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Indandione derivatives have been explored in several studies. For instance, the synthesis of a crown ether derivative of 1,3-Indandione revealed its strong electron-accepting characteristics and its absorption spectra's slight influence by complexation with metal ions . Arylmethylene-1,3-indandione based molecular glasses have been synthesized, displaying third-order optical non-linearity and higher molecular second-order hyperpolarizability, which are significant for non-linear optical applications .

Scientific Research Applications

1,3-Indandione is a versatile building block used in numerous applications . Here are some of its applications:

  • Biosensing

    • Application : 1,3-Indandione is used in the development of biosensors .
  • Bioactivity

    • Application : 1,3-Indandione is used in the design of biologically active molecules .
  • Bioimaging

    • Application : 1,3-Indandione is used in bioimaging applications .
  • Electronics

    • Application : 1,3-Indandione is used in the field of organic electronics .
  • Photopolymerization

    • Application : 1,3-Indandione is used as a photoinitiator of polymerization .
  • Forensic Science

    • Application : 1,3-Indandione is used in the first stage of forensic identification of latent fingerprints . It is particularly useful for paper, and for items printed with thermal inks such as receipts .
  • Medicinal Chemistry

    • Application : 1,3-Indandione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields ranging from medicinal chemistry .
  • Organic Electronics

    • Application : 1,3-Indandione is also an electron acceptor widely used for the design of dyes for solar cells applications .
  • Photoinitiators of Polymerization

    • Application : 1,3-Indandione is used as a photoinitiator of polymerization .
  • Optical Sensing

    • Application : 1,3-Indandione is used in optical sensing applications .
  • Non-linear Optical (NLO) Applications

    • Application : 1,3-Indandione is used in non-linear optical (NLO) applications .
  • Design of Biologically Active Molecules

    • Application : 1,3-Indandione is used in the design of many different biologically active molecules .
  • Dyes for Solar Cells Applications

    • Application : 1,3-Indandione is an electron acceptor widely used for the design of dyes for solar cells applications .
  • Photoinitiators of Polymerization

    • Application : 1,3-Indandione is used as a photoinitiator of polymerization .
  • Optical Sensing

    • Application : 1,3-Indandione is used in optical sensing applications .
  • Non-linear Optical (NLO) Applications

    • Application : 1,3-Indandione is used in non-linear optical (NLO) applications .

Safety And Hazards

1,3-Indandione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

1,3-Indandione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is successfully used as a substrate in organic synthesis, pharmaceutical sciences, and as a substrate for the production of dyes . The different applications in which indane-1,3-dione-based structures have been used are also presented, evidencing the versatility of this structure .

properties

IUPAC Name

indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKAJLSKXBADFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
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DSSTOX Substance ID

DTXSID2060547
Record name 1,3-Indandione
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Molecular Weight

146.14 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1,3-Indandione
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Vapor Pressure

0.00172 [mmHg]
Record name 1,3-Indandione
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Product Name

1,3-Indandione

CAS RN

606-23-5
Record name 1,3-Indandione
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Record name 1H-Indene-1,3(2H)-dione
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Synthesis routes and methods

Procedure details

To a 50% dispersion of sodium hydride in mineral oil (4.55 g) was added to a solution of diethyl naphthalene 1,2-dicarboxylate (18.5 g) in ethyl acetate (22 ml.) and the mixture refluxed for 3.5 hrs. on a steam bath. After cooling the precipitated orange solid was filtered and decarboxylated with hydrochloric acid (35 ml.) in water (350 ml) at 70°C over 7 mins. to yield benze(e) indane-1,3-dione, m.p. (benzene) 178°C (decomp.) (Found: C, 79.21; H, 4.22; C13H8O2 requires: C, 79.58; H, 4.11%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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